6-Chloro-2-phenylquinolin-4-amine
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Overview
Description
4-Amino-6-chloro-2-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C15H11ClN2, has a molecular weight of 254.71 g/mol . It is characterized by the presence of an amino group at the 4th position, a chlorine atom at the 6th position, and a phenyl group at the 2nd position of the quinoline ring.
Preparation Methods
The synthesis of 4-Amino-6-chloro-2-phenylquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Pfitzinger reaction, which involves the condensation of isatin with substituted acetophenone, can be employed . Additionally, other classical methods such as the Skraup, Doebner-Von Miller, and Friedlander syntheses are also applicable for the construction of the quinoline ring . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
4-Amino-6-chloro-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the amino and chloro groups.
Cyclization: The compound can undergo cyclization reactions to form various fused ring systems.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline N-oxide derivatives, while reduction can lead to the formation of aminoquinoline derivatives.
Scientific Research Applications
4-Amino-6-chloro-2-phenylquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-6-chloro-2-phenylquinoline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and bacterial cell death . Additionally, the compound may interact with cellular receptors and signaling pathways, contributing to its antiviral and anticancer activities .
Comparison with Similar Compounds
4-Amino-6-chloro-2-phenylquinoline can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity, chloroquine has a similar quinoline structure but differs in its substitution pattern.
Quinine: Another antimalarial agent, quinine has a methoxy group at the 6th position instead of a chlorine atom.
Ciprofloxacin: A fluoroquinolone antibiotic, ciprofloxacin has a fluorine atom at the 6th position and a carboxylic acid group at the 3rd position.
The uniqueness of 4-Amino-6-chloro-2-phenylquinoline lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
CAS No. |
1189106-17-9 |
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Molecular Formula |
C15H11ClN2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
6-chloro-2-phenylquinolin-4-amine |
InChI |
InChI=1S/C15H11ClN2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H,(H2,17,18) |
InChI Key |
UFZPHDDHXDVTNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)N |
Origin of Product |
United States |
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